Cas no 40106-82-9 (8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine)

8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine structure
40106-82-9 structure
Product Name:8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
CAS-nummer:40106-82-9
MF:C11H10N4S
MW:230.288899898529
CID:925314
PubChem ID:336252
Update Time:2025-04-19

8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Chemische en fysische eigenschappen

Naam en identificatie

    • [1]Benzothieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine, 8,9,10,11-tetrahydro-
    • 7,8,9,10-Tetrahydro-1,2,3a,5-tetraaza-6-thiacyclopenta[c]fluorene
    • 7,8,9,10-Tetrahydro-6-thia-1,2,3a,5-tetraaza-cyclopenta[c]fluorene
    • 8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
    • 1,2,4-Triazolo< 3,4-c> pyrimidino< 4,5-b> tetrahydrobenzo< b> thiophene
    • 8,9,10,11-tetrahydro-benzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
    • 8,9,10,11-Tetrahydrobenzo< b> thieno< 2,3-d> pyrimido< 3,4-a> -s-triazol
    • AC1L7J8P
    • CBDivE_004058
    • NSC349836
    • STK386358
    • STOCK1S-61797
    • 40106-82-9
    • 10-THIA-3,4,6,8-TETRAAZATETRACYCLO[7.7.0.0(2),?.0(1)(1),(1)?]HEXADECA-1(9),2,4,7,11(16)-PENTAENE
    • SR-01000400386-1
    • MLS000058743
    • DTXSID10319716
    • Z56768703
    • CHEMBL1527928
    • GOMHVJXSMQEXRS-UHFFFAOYSA-N
    • 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine #
    • SDCCGMLS-0034695.P002
    • [1]Benzothieno[3,2-E]1,2,4-triazolo-[4,3-c]pyrimidine, 8,9,10,11-tetrahydro-
    • AE-848/32731037
    • 10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
    • SR-01000400386
    • AKOS000519661
    • NSC-349836
    • EU-0068140
    • SMR000069008
    • 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
    • Inchi: 1S/C11H10N4S/c1-2-4-8-7(3-1)9-10-14-13-6-15(10)5-12-11(9)16-8/h5-6H,1-4H2
    • InChI-sleutel: GOMHVJXSMQEXRS-UHFFFAOYSA-N
    • LACHT: S1C2=C(C3=NN=CN3C=N2)C2=C1CCCC2

Berekende eigenschappen

  • Exacte massa: 230.0628
  • Monoisotopische massa: 230.06261751g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 0
  • Complexiteit: 287
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 71.3Ų

Experimentele eigenschappen

  • PSA: 43.08

8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Gerelateerde literatuur

Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie